molecular formula C26H26ClN3O2 B244354 N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methylbenzamide

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methylbenzamide

Cat. No.: B244354
M. Wt: 448 g/mol
InChI Key: MYGDZMIPEUVFAK-UHFFFAOYSA-N
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Description

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methylbenzamide is an organic compound that features a complex structure with a piperazine ring, a benzamide group, and a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methylbenzamide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the benzoyl group and the chlorinated phenyl ring. Common reagents used in these reactions include chlorinating agents, benzoyl chloride, and piperazine. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to manage the reaction conditions. Safety protocols are strictly followed to handle the reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like chlorine (Cl2) and bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antipsychotic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide
  • N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide

Uniqueness

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methylbenzamide is unique due to its specific structural features, such as the combination of the piperazine ring and the chlorinated phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H26ClN3O2

Molecular Weight

448 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C26H26ClN3O2/c1-18-6-5-8-20(16-18)25(31)28-21-10-11-24(23(27)17-21)29-12-14-30(15-13-29)26(32)22-9-4-3-7-19(22)2/h3-11,16-17H,12-15H2,1-2H3,(H,28,31)

InChI Key

MYGDZMIPEUVFAK-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)Cl

Origin of Product

United States

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